molecular formula C11H5F3N2 B1406075 6-(Trifluoromethyl)quinoline-2-carbonitrile CAS No. 1267899-71-7

6-(Trifluoromethyl)quinoline-2-carbonitrile

Cat. No. B1406075
CAS RN: 1267899-71-7
M. Wt: 222.17 g/mol
InChI Key: CCWMKZWYKOMXLV-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)quinoline-2-carbonitrile” is a chemical compound that has been used in various research and experimental studies . It is a derivative of quinoline, a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of “6-(Trifluoromethyl)quinoline-2-carbonitrile” involves several steps. A document from Merck & Co., Inc. provides a detailed description of the synthetic methods used . The synthesis involves the use of (2R,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride and 7-(bromomethyl)-4-chloroquinoline-2-carbonitrile .


Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)quinoline-2-carbonitrile” can be represented by the InChI code: 1S/C10H6F3N/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9/h1-6H . This indicates that the compound contains 10 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom .

Scientific Research Applications

Photovoltaic Properties

  • 4H-pyrano[3,2-c]quinoline Derivatives in Organic–Inorganic Photodiode Fabrication : Research by Zeyada, El-Nahass, and El-Shabaan (2016) explored the use of 4H-pyrano[3,2-c]quinoline derivatives, similar in structure to 6-(Trifluoromethyl)quinoline-2-carbonitrile, in the fabrication of photodiodes. These compounds displayed photovoltaic properties under both dark and illuminated conditions, suggesting potential applications in solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

  • Comparative Study of 4H-pyrano[3, 2-c] Quinoline Derivatives : A similar study by Zeyada, El-Nahass, and El-Shabaan (2016) compared the structural and optical properties of quinoline derivatives, including their absorbance, energy band diagrams, and optical properties. This research provides insights into the material characteristics of these compounds for potential applications in optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectroscopic Characterization

  • Molecular Structure and Spectroscopic Analysis of Quinoline Dyes : Wazzan, Al-Qurashi, and Faidallah (2016) conducted a study on the molecular structure and spectroscopic characterization of quinoline dyes, including those with carbonitrile groups. The research involved DFT calculations and NLO properties, contributing to the understanding of these compounds for potential use in dye-sensitized solar cells and other applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Corrosion Inhibition

  • Quinoline Derivatives as Corrosion Inhibitors : Singh, Srivastava, and Quraishi (2016) investigated the use of quinoline derivatives, including those with carbonitrile groups, as corrosion inhibitors for mild steel in acidic mediums. This study highlights the potential industrial applications of these compounds in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).

Safety and Hazards

The safety data sheet for a related compound, “2-(Trifluoromethyl)quinoline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “6-(Trifluoromethyl)quinoline-2-carbonitrile”.

properties

IUPAC Name

6-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-15)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWMKZWYKOMXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)quinoline-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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